

# An In-Depth Technical Guide to the Chemical Properties of 2-Phenylacetaldehyde-13C2

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## Compound of Interest

Compound Name: 2-Phenylacetaldehyde-13C2

Cat. No.: B12384899

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## Introduction

**2-Phenylacetaldehyde-13C2** is a stable isotope-labeled analog of 2-phenylacetaldehyde, an endogenous metabolite and a significant compound in flavor and fragrance chemistry. Its labeled nature makes it an invaluable tool in metabolic research, particularly in studies involving phenylalanine metabolism and as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties of **2-Phenylacetaldehyde-13C2**, detailed experimental protocols, and insights into its role in biochemical pathways.

## Chemical and Physical Properties

Isotopic labeling with Carbon-13 at two positions in the acetaldehyde moiety of 2-phenylacetaldehyde has a negligible effect on its bulk physical and chemical properties. Therefore, the properties of the unlabeled compound serve as a reliable proxy. The key chemical and physical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	$\text{C}_6\text{H}_5\text{CH}_2^{13}\text{CHO}$	(Calculated)
Molecular Weight	122.16 g/mol	(Calculated)
Appearance	Colorless to pale yellow liquid	[Sigma-Aldrich]
Density	1.03 g/mL at 25 °C	[Sigma-Aldrich]
Boiling Point	193-194 °C	[Sigma-Aldrich]
Melting Point	-10 °C	[Sigma-Aldrich]
Solubility	Soluble in ethanol, ether, and most organic solvents. Slightly soluble in water.	[MedChemExpress]
Refractive Index	n <sub>20/D</sub> 1.526	[Sigma-Aldrich]
Isotopic Purity	Typically ≥99%	(General specification for commercially available standards)

Note: The exact isotopic purity should be confirmed from the Certificate of Analysis provided by the supplier.

## Reactivity and Stability

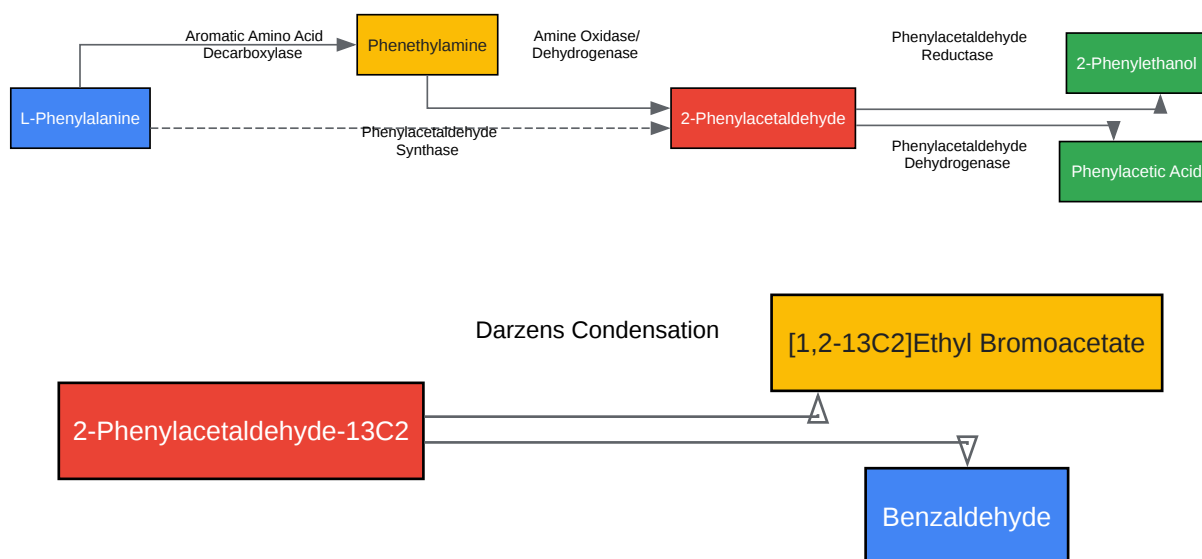
2-Phenylacetaldehyde is a reactive aldehyde. The benzylic protons are susceptible to abstraction, and the aldehyde group readily participates in various reactions.

- **Oxidation:** It can be easily oxidized to phenylacetic acid.
- **Reduction:** Reduction yields 2-phenylethanol.
- **Aldol Condensation:** It can undergo self-condensation, especially in the presence of acid or base catalysts.
- **Stability:** 2-Phenylacetaldehyde is sensitive to air and light and may polymerize upon standing. It is recommended to store it under an inert atmosphere at 2-8 °C.

## Metabolic Pathway: Biosynthesis from Phenylalanine

2-Phenylacetaldehyde is a key intermediate in the catabolism of the essential amino acid L-phenylalanine in many organisms, including plants and bacteria. The primary pathway involves the conversion of L-phenylalanine to 2-phenylacetaldehyde, which can then be further metabolized.

The key enzymatic step in this conversion is catalyzed by phenylalanine decarboxylase or a phenylacetaldehyde synthase.[1] In some pathways, L-phenylalanine is first converted to phenethylamine by aromatic amino acid decarboxylase, which is then oxidized to 2-phenylacetaldehyde.[2] Subsequently, 2-phenylacetaldehyde can be reduced to 2-phenylethanol by a reductase or oxidized to phenylacetic acid by a dehydrogenase.[2]



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## References

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